molecular formula C24H19FN8O3 B3411610 2-(2-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 920368-48-5

2-(2-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B3411610
CAS No.: 920368-48-5
M. Wt: 486.5 g/mol
InChI Key: YOQLTNJRYIHHMZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a triazolo[4,5-d]pyrimidine core linked to a 3-fluorophenyl group, a piperazine ring, and a 2-oxoethyl-substituted isoindole-1,3-dione moiety. The fluorophenyl group enhances lipophilicity and metabolic stability, while the piperazine linker may improve solubility and pharmacokinetics. The isoindole-1,3-dione fragment could contribute to π-π stacking interactions or modulate electronic properties .

Properties

IUPAC Name

2-[2-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN8O3/c25-15-4-3-5-16(12-15)33-22-20(28-29-33)21(26-14-27-22)31-10-8-30(9-11-31)19(34)13-32-23(35)17-6-1-2-7-18(17)24(32)36/h1-7,12,14H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQLTNJRYIHHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)CN5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and isoindole moieties.

    Reduction: Reduction reactions can target the triazole and pyrimidine rings, potentially altering their electronic properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenated intermediates and strong bases or acids are typically employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

2-(2-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The triazole and pyrimidine rings are known to bind to enzyme active sites, inhibiting their activity. The piperazine moiety may interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share core heterocyclic systems but differ in substituents, linkers, and functional groups. Below is a detailed comparison:

6-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 1326832-85-2)

  • Core Structure: Thieno[2,3-d]pyrimidin-4(3H)-one (vs. triazolo[4,5-d]pyrimidine).
  • Key Differences: Heterocycle: The oxadiazole ring replaces the triazole, reducing hydrogen-bonding capacity but increasing metabolic resistance to hydrolysis . Linker: A methyl group on the thieno-pyrimidine core may reduce steric hindrance compared to the isoindole-1,3-dione moiety.

Hypothesized Impact: The thieno-pyrimidine core and oxadiazole substituent may favor interactions with hydrophobic binding pockets, while the difluorobenzyl group could enhance blood-brain barrier penetration .

3-(3-Fluorophenyl)-7-[4-(Pyridin-2-yl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione (CAS 1326942-26-0)

  • Core Structure : Pyrimido[4,5-d]pyrimidine-2,4-dione (vs. triazolo[4,5-d]pyrimidine).
  • Substituent: A pyridinyl-piperazine linker replaces the isoindole-1,3-dione group, possibly enhancing chelation with metal ions or polar interactions.

Hypothesized Impact : The dione groups may increase binding affinity for ATP-binding sites in kinases, while the pyridinyl-piperazine linker could improve water solubility .

6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 1040639-91-5)

  • Core Structure : Triazolo[4,5-d]pyrimidin-7-one (closest analog to the main compound).
  • Key Differences :
    • Oxadiazole vs. Isoindole : The oxadiazole-methyl group replaces the isoindole-1,3-dione, reducing aromaticity but increasing conformational flexibility.
    • Substituents : 3,4-Dimethoxyphenyl introduces electron-donating methoxy groups, contrasting with the electron-withdrawing fluorine in the main compound.

Hypothesized Impact : The dimethoxyphenyl group may enhance π-π stacking in hydrophobic regions, while the oxadiazole linker could improve metabolic stability .

Structural and Functional Comparison Table

Feature Main Compound CAS 1326832-85-2 CAS 1326942-26-0 CAS 1040639-91-5
Core Heterocycle Triazolo[4,5-d]pyrimidine Thieno[2,3-d]pyrimidin-4(3H)-one Pyrimido[4,5-d]pyrimidine-2,4-dione Triazolo[4,5-d]pyrimidin-7-one
Key Substituents 3-Fluorophenyl, isoindole-1,3-dione 2-Chlorophenyl, 3,4-difluorobenzyl Pyridinyl-piperazine 3,4-Dimethoxyphenyl, oxadiazole-methyl
Molecular Weight ~600–650 (estimated) ~480–520 (estimated) ~500–540 (estimated) 463.43 (exact)
H-Bond Acceptors 10–12 (isoindole-dione + triazole/pyrimidine) 8–10 (oxadiazole + pyrimidinone) 10–12 (dione + pyridine) 10 (oxadiazole + triazole/pyrimidinone)
Lipophilicity (ClogP) Moderate (fluorophenyl + piperazine) High (chloro/difluorophenyl) Moderate (pyridine) Moderate (dimethoxyphenyl)

Research Implications

  • Triazolo-pyrimidine vs. Thieno-pyrimidine: The triazole ring’s hydrogen-bonding capacity may favor interactions with polar residues in enzyme active sites, while thieno-pyrimidine’s sulfur atom could enhance hydrophobic binding .
  • Fluorophenyl vs. Dimethoxyphenyl : Fluorine’s electronegativity may improve target affinity through dipole interactions, whereas methoxy groups could stabilize binding via van der Waals forces .

  • Isoindole-dione vs. Oxadiazole : The isoindole-dione’s rigid planar structure may support crystallinity and stability, whereas oxadiazole’s flexibility could aid in conformational adaptation during binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(2-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione

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